molecular formula C14H22N4O3 B11512223 6-amino-5-[(cyclohexylamino)acetyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

6-amino-5-[(cyclohexylamino)acetyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11512223
M. Wt: 294.35 g/mol
InChI Key: XNGNSAOCOXQOCH-UHFFFAOYSA-N
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Description

6-amino-5-[2-(cyclohexylamino)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a complex organic compound with a pyrimidinedione core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a pyrimidinedione ring substituted with amino and cyclohexylamino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-[2-(cyclohexylamino)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. One common method includes the reaction of 6-aminouracil with cyclohexylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Continuous monitoring and control of reaction parameters such as temperature, pressure, and pH are crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-[2-(cyclohexylamino)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino and cyclohexylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the pyrimidinedione core.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

6-amino-5-[2-(cyclohexylamino)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-5-[2-(cyclohexylamino)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The amino and cyclohexylamino groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclohexylamino group in 6-amino-5-[2-(cyclohexylamino)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its potential for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

6-amino-5-[2-(cyclohexylamino)acetyl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C14H22N4O3/c1-17-12(15)11(13(20)18(2)14(17)21)10(19)8-16-9-6-4-3-5-7-9/h9,16H,3-8,15H2,1-2H3

InChI Key

XNGNSAOCOXQOCH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)CNC2CCCCC2)N

Origin of Product

United States

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